REACTION_CXSMILES
|
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].[Na].C[C:8](C)([O-:10])C.[Na+].[C:13](=[O:15])=[O:14].[C:16]1([CH3:26])[CH:21]=CC(S(Cl)(=O)=O)=C[CH:17]=1.[OH2:27]>CN(C)CCN(C)C.C1(C)C=CC=CC=1>[C:13]([O:15][C:8]([O:10][C:16]([CH3:26])([CH3:21])[CH3:17])=[O:27])([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:14] |f:2.3,^1:5|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.091 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
glass
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
48.51 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
catalyst
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
thermometer, pressure gauge and gas introduction tube and were reacted with each other at 83° C. for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After the reaction, it
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WAIT
|
Details
|
a reaction was carried out at 30° C. for 10 hours at the pressure of 3 kg/cm2, which
|
Duration
|
10 h
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the undissolved salt
|
Type
|
WASH
|
Details
|
the organic layer was washed twice with 200 ml of water
|
Type
|
DISTILLATION
|
Details
|
the organic solvent was distilled off
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.31 g | |
YIELD: PERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |